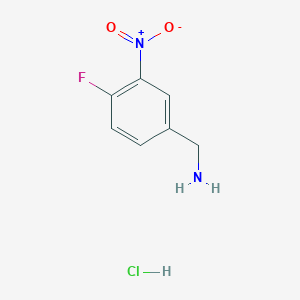

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride

Description

BenchChem offers high-quality (4-Fluoro-3-nitrophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-nitrophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEDGBSVKWIKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696132 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-69-3 | |

| Record name | 1-(4-Fluoro-3-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key organic intermediate of significant interest to the pharmaceutical and agrochemical industries. Its trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a benzylamine hydrochloride moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups dictates the compound's reactivity, making it a valuable building block for the introduction of specific pharmacophores and the modulation of physicochemical properties in drug candidates.

This technical guide provides a comprehensive overview of the chemical properties of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, including its physicochemical characteristics, spectral data, reactivity profile, and a detailed synthesis protocol. The information presented herein is intended to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride and Related Compounds

| Property | (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride | (4-Fluoro-3-nitrophenyl)methanamine (Free Base) |

| Molecular Formula | C₇H₈ClFN₂O₂ | C₇H₇FN₂O₂ |

| Molecular Weight | 206.60 g/mol | 170.14 g/mol [3] |

| Appearance | White crystalline solid[1] | Not specified |

| Solubility | Soluble in water[1] | Not specified |

Spectral Analysis

Detailed experimental spectral data for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is not widely published. However, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will be complex due to the substitution pattern. Based on data for 4-fluoro-3-nitroaniline, the aromatic protons would likely appear as multiplets in the range of 7.0-8.5 ppm. The benzylic protons (CH₂) adjacent to the ammonium group would be expected to appear as a singlet further downfield, likely in the range of 4.0-4.5 ppm. The ammonium protons (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group will be deshielded and appear at the lower end of the aromatic region. The benzylic carbon (CH₂) is expected to resonate in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching of the ammonium group (R-NH₃⁺) as a broad band in the region of 2800-3200 cm⁻¹.

-

Asymmetric and symmetric N-O stretching of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F stretching in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretching above 3000 cm⁻¹.

-

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion of the free base, (4-fluoro-3-nitrophenyl)methanamine, would be observed at an m/z of 170.14.[3] Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[4] Therefore, fragment ions at m/z 124 and 140 would be expected.

Reactivity and Synthetic Applications

The reactivity of (4-fluoro-3-nitrophenyl)methanamine hydrochloride is primarily dictated by its three functional groups: the fluorine atom, the nitro group, and the benzylamine moiety.

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. The fluorine atom, being a good leaving group in SNAr reactions, can be readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a cornerstone of its utility in building complex molecular scaffolds. For instance, similar compounds like 4-fluoro-3-nitrobenzonitrile are used in the synthesis of kinase inhibitors through SNAr reactions with piperazine derivatives.[5]

Caption: Generalized workflow for SNAr reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride or iron in acidic media.[6] This transformation is crucial for synthesizing diamino derivatives, which are common precursors in the synthesis of heterocyclic compounds like benzimidazoles, which have shown antimycobacterial activity.[7]

Caption: Reduction of the nitro group to an amine.

Reactions of the Benzylamine Group

The primary amine of the benzylamine moiety can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The hydrochloride salt can be neutralized with a base to liberate the free amine for these reactions. Benzylamine itself is a versatile precursor in organic synthesis and is used in the industrial production of many pharmaceuticals.[8]

Synthesis Protocol

A common method for the preparation of (4-fluoro-3-nitrophenyl)methanamine hydrochloride involves the reduction of 4-fluoro-3-nitrobenzonitrile, followed by salt formation. An alternative approach starts from 4-fluoro-3-nitrobenzaldehyde.

Proposed Synthesis from 4-Fluoro-3-nitrobenzaldehyde

This method involves the reductive amination of 4-fluoro-3-nitrobenzaldehyde.

Step 1: Reductive Amination

-

To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol, add ammonium acetate (excess, e.g., 10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-fluoro-3-nitrophenyl)methanamine (free base).

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (4-fluoro-3-nitrophenyl)methanamine hydrochloride.

Caption: Proposed synthesis workflow.

Safety and Handling

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, spectral characteristics, reactivity, and a proposed synthetic route to facilitate its effective use in research and development.

References

-

BioCrick. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity. Available at: [Link]

-

ChemBK. Benzylamine hydrochloride. (2024-04-09). Available at: [Link]

-

ChemBK. (4-fluoro-3-nitrophenyl)methylamine hydrochloride. (2024-04-09). Available at: [Link]

-

PubChem. Benzylamine | C6H5CH2NH2 | CID 7504. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 4-Fluoro-3-nitrobenzoic acid. NIST WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

-

PubChem. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.

-

Wikipedia. Benzylamine. Available at: [Link]

-

WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

-

PubChem. (4-Fluoro-3-nitrophenyl)methanamine | C7H7FN2O2 | CID 18460110. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

PubChem. 4-Fluoro-3-nitrobenzonitrile | C7H3FN2O2 | CID 2774654. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (3-Fluoro-4-methoxy-5-nitrophenyl)methanamine | C8H9FN2O3 | CID 82506050. National Center for Biotechnology Information. Available at: [Link]

-

Angene Chemical. Safety Data Sheet - (2-Nitrophenyl)methanamine hydrochloride. (2024-09-16). Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 7. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 771581-73-8|(4-Fluoro-3-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 9. chembk.com [chembk.com]

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Abstract

(4-Fluoro-3-nitrophenyl)methanamine and its hydrochloride salt are pivotal intermediates in contemporary medicinal chemistry.[1][2] Their structural motifs are frequently incorporated into a variety of pharmacologically active agents. This guide provides a comprehensive analysis of the primary synthetic pathways to (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, designed for the practicing chemist. We will dissect two robust and scalable synthetic strategies, moving beyond mere procedural recitation to explore the underlying chemical principles and rationale that inform experimental design. The core of this whitepaper is dedicated to providing field-proven insights, self-validating protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory or industrial context.

Strategic Overview of Synthetic Pathways

The synthesis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride fundamentally involves the installation of an aminomethyl group (-CH₂NH₂) onto a 4-fluoro-3-nitrobenzene core. The primary challenge lies in achieving this transformation with high selectivity and yield, without affecting the chemically sensitive nitro group, which is susceptible to reduction. Our analysis identifies two principal, industrially viable strategies starting from commercially accessible precursors:

-

Pathway A: Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde. This is a highly versatile and controllable one-pot reaction that builds the target molecule from the corresponding aldehyde.[3][4]

-

Pathway B: Nucleophilic Amination of 4-Fluoro-3-nitrobenzyl Bromide. This classic approach leverages a substitution reaction on a reactive benzyl halide intermediate.[5]

The selection between these pathways is often dictated by factors such as starting material availability, scalability, and tolerance for specific reagents and intermediates.

Figure 1: High-level retrosynthetic analysis for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride.

Pathway A: Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde

This pathway is arguably the most elegant and efficient method, combining imine formation and reduction into a single synthetic operation. The success of this route hinges on the choice of a reducing agent that is potent enough to reduce the C=N bond of the transient imine but mild enough to leave the aldehyde and, critically, the nitro group untouched.

Causality Behind Experimental Choices

-

Precursor Synthesis: The starting material, 4-fluoro-3-nitrobenzaldehyde, is readily prepared via a nucleophilic aromatic substitution (halogen exchange) reaction. Treating the more accessible 4-chloro-3-nitrobenzaldehyde with an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) provides the desired fluoro-derivative in high yield.[6] This precursor is also commercially available, simplifying the workflow.[7][8]

-

Choice of Reducing Agent: Standard borohydride reagents like sodium borohydride (NaBH₄) are incompatible as they readily reduce the starting aldehyde.[9] The solution lies in using sterically hindered and electronically attenuated hydrides.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations. Its bulk and the electron-withdrawing nature of the acetate groups temper its reactivity, making it highly selective for iminium ions over carbonyls. It is moisture-sensitive and typically used in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[9]

-

Sodium cyanoborohydride (NaBH₃CN): An older but effective alternative, NaBH₃CN is stable in protic solvents like methanol and selectively reduces imines at a pH where aldehydes remain unreactive.[3] However, concerns over the toxicity of cyanide byproducts often make NaBH(OAc)₃ the preferred option in pharmaceutical development.[3]

-

-

Ammonia Source: Anhydrous ammonia or a stable equivalent like ammonium acetate is used as the nitrogen source to form the intermediate imine with the aldehyde.

Experimental Protocol: Reductive Amination

Figure 2: Workflow for the reductive amination pathway.

Materials:

-

4-Fluoro-3-nitrobenzaldehyde (1.0 eq)

-

Ammonium acetate (5.0-10.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-3-nitrobenzaldehyde and ammonium acetate.

-

Add anhydrous DCE to form a suspension (approx. 0.2-0.5 M concentration relative to the aldehyde).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride in portions, monitoring for any exotherm.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, (4-Fluoro-3-nitrophenyl)methanamine.

Pathway B: Nucleophilic Amination of 4-Fluoro-3-nitrobenzyl Bromide

This pathway proceeds through a reactive benzyl bromide intermediate, which is susceptible to Sₙ2 displacement by an ammonia source. While straightforward, this method requires careful control to prevent the common side reaction of over-alkylation, where the product benzylamine acts as a nucleophile to generate secondary and tertiary amine impurities.

Causality Behind Experimental Choices

-

Precursor Synthesis: The key intermediate, 4-fluoro-3-nitrobenzyl bromide, can be synthesized from 4-fluoro-3-nitrobenzyl alcohol by treatment with a brominating agent like phosphorus tribromide (PBr₃) in an anhydrous solvent.[5] The alcohol itself can be prepared by the selective reduction of 4-fluoro-3-nitrobenzaldehyde. Alternatively, radical bromination of 4-fluoro-3-nitrotoluene offers another route.[10][11]

-

Ammonia Source and Reaction Control: The primary challenge is managing the nucleophilicity of the product amine. To favor the formation of the primary amine, a large excess of the ammonia source is used. This ensures that the benzyl bromide is statistically more likely to encounter an ammonia molecule than a product amine molecule. Concentrated aqueous ammonium hydroxide is a common and practical choice for this purpose.

Experimental Protocol: Benzyl Bromide Amination

Figure 3: Workflow for the nucleophilic amination pathway.

Materials:

-

Concentrated ammonium hydroxide (28-30% solution, large excess, >20 eq)

-

Tetrahydrofuran (THF) or a similar co-solvent

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzyl bromide in THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the concentrated ammonium hydroxide solution with vigorous stirring.

-

Allow the biphasic mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, dilute the mixture with water and extract with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product often requires purification by column chromatography on silica gel to remove any secondary amine byproducts, yielding the pure free base.

Final Step: Hydrochloride Salt Formation

This protocol is applicable to the free base obtained from either Pathway A or B.

Procedure:

-

Dissolve the purified (4-Fluoro-3-nitrophenyl)methanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (4-Fluoro-3-nitrophenyl)methanamine hydrochloride as a stable, crystalline solid.[1]

Comparative Analysis and Conclusion

| Feature | Pathway A: Reductive Amination | Pathway B: Benzyl Bromide Amination |

| Number of Steps | Fewer steps if starting from aldehyde. | More steps due to precursor synthesis (alcohol/bromide). |

| Overall Yield | Generally high (70-90%). | Moderate to high, dependent on amination selectivity. |

| Scalability | Excellent; one-pot nature is advantageous. | Good, but requires handling of a lachrymatory benzyl bromide. |

| Purification | Often cleaner; may not require chromatography. | Often requires chromatography to remove over-alkylation products. |

| Reagent Safety | NaBH(OAc)₃ is preferred over toxic cyanoborohydride. | Benzyl bromides are lachrymatory and require careful handling. |

| Versatility | Highly versatile for synthesizing various amines. | Classic, reliable Sₙ2 chemistry. |

For laboratory-scale synthesis and process development, the Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde (Pathway A) is the superior choice. Its operational simplicity, high selectivity, and excellent yields make it a more efficient and reliable method. The ability to produce a clean crude product often obviates the need for tedious chromatographic purification, a significant advantage for scalability. While the Nucleophilic Amination of the corresponding benzyl bromide is a viable alternative, it is frequently hampered by the need to manage over-alkylation and handle a hazardous intermediate, making it a less optimal route in most modern synthetic contexts.

References

- BenchChem (2025). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile. BenchChem.

- ChemBK (2024). (4-fluoro-3-nitrophenyl)methylamine hydrochloride - Introduction. ChemBK.

- Google Patents (US4456772A). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. Google Patents.

- ChemicalBook (2025). 4-Fluoro-3-nitrobenzyl bromide | 15017-52-4. ChemicalBook.

- BenchChem (2025). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile. BenchChem.

- BenchChem (2025). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis. BenchChem.

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. BenchChem.

- PrepChem.com. Preparation of 4-nitrobenzaldehyde. PrepChem.com.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Choosing the Right Organic Synthesis Building Block: The Case for 3-Fluoro-4-nitrobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate.

- Organic Chemistry Portal. Reductive Amination - Common Conditions.

- ResearchGate. An example of light enhanced hydrogenation of 4-nitrobenzonitrile over.... ResearchGate.

- Apicule. 4-Fluoro-3-nitrobenzyl bromide (CAS No: 15017-52-4) API Intermediate Manufacturers. Apicule.

- Fisher Scientific. (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, 98% Purity, C7H8ClFN2O2, 1 gram. Fisher Scientific.

- Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Eureka | Patsnap. Novel nitrobenzyl bromide synthesis process. Eureka | Patsnap.

- BLD Pharm. (4-Fluoro-3-nitrophenyl)methanamine | 771581-73-8. BLD Pharm.

- ChemicalBook. 4-FLUORO-3-NITROBENZONITRILE synthesis. ChemicalBook.

- PrepChem.com. Preparation of 4-nitrobenzyl bromide. PrepChem.com.

- PubChem. (4-Fluoro-3-nitrophenyl)methanamine | C7H7FN2O2 | CID 18460110. National Center for Biotechnology Information.

- PubChem. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129. National Center for Biotechnology Information.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- BenchChem (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). BenchChem.

Sources

- 1. chembk.com [chembk.com]

- 2. 771581-73-8|(4-Fluoro-3-nitrophenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. 4-Fluoro-3-nitrobenzyl bromide | 15017-52-4 [chemicalbook.com]

- 6. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Fluoro-3-nitrobenzaldehyde | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 11. prepchem.com [prepchem.com]

- 12. apicule.com [apicule.com]

A Technical Guide to the Spectroscopic Characterization of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Introduction: The Significance of Spectroscopic Analysis

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative. The presence of a fluorine atom, a nitro group, and an amine function makes it a versatile building block in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and molecular structure. This guide explains the causality behind the expected spectral features, providing a self-validating system for the compound's identification.

Molecular Structure and Spectroscopic Correlation

The structural features of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, including the substitution pattern on the aromatic ring and the presence of the aminomethyl group, give rise to a unique set of spectroscopic signals. The formation of the hydrochloride salt primarily affects the electronic environment of the aminomethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, ¹H and ¹³C NMR will provide detailed information about the proton and carbon framework, respectively. The data presented here are predictive, based on the analysis of related compounds such as 4-fluoro-3-nitroaniline and 4-fluoro-3-nitrobenzoic acid.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The formation of the hydrochloride salt will cause a significant downfield shift of the protons on the carbon adjacent to the nitrogen due to the electron-withdrawing effect of the positively charged ammonium group.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H-2 | ~8.4 | d | ~2.5 | Ortho to the nitro group, deshielded. |

| H-5 | ~7.8 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 4.5 | Ortho to the fluorine, coupled to both H-6 and fluorine. |

| H-6 | ~7.5 | t | ~8.5 | Coupled to H-5 and fluorine (J(H,F) will be smaller). |

| -CH₂- | ~4.2 | s | - | Adjacent to the electron-withdrawing ammonium group. |

| -NH₃⁺ | ~8.5 - 9.5 | br s | - | Broad signal due to quadrupolar relaxation and exchange. |

Note: The exact chemical shift of the -NH₃⁺ protons can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the carbon skeleton of the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Justification |

| C-1 | ~135 | Small | Quarternary carbon attached to the CH₂NH₃⁺ group. |

| C-2 | ~128 | Small | Deshielded by the adjacent nitro group. |

| C-3 | ~148 | Small | Quarternary carbon attached to the nitro group. |

| C-4 | ~158 | Large (¹JCF ≈ 250) | Directly attached to the highly electronegative fluorine atom. |

| C-5 | ~125 | Moderate (²JCF ≈ 20) | Shielded relative to C-4. |

| C-6 | ~118 | Moderate (³JCF ≈ 5) | Influenced by the fluorine atom. |

| -CH₂- | ~40 | - | Attached to the electron-withdrawing ammonium group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds is recommended.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds is recommended to ensure proper quantification of all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is expected to show characteristic absorption bands for the N-H, C-H, C=C, NO₂, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (in -NH₃⁺) | 3200 - 2800 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1475 | Stretching |

| N-O (in NO₂) | 1550 - 1500 (asymmetric) and 1360 - 1320 (symmetric) | Stretching |

| C-F | 1250 - 1020 | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. For (4-Fluoro-3-nitrophenyl)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique. The analysis will be performed on the free base, (4-Fluoro-3-nitrophenyl)methanamine.

The exact mass of the free base (C₇H₇FN₂O₂) is 170.04915563 Da.[1]

| Ion | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | C₇H₈FN₂O₂⁺ | 171.0569 | The protonated molecular ion, expected to be the base peak in ESI positive mode. |

| [M]⁺ | C₇H₇FN₂O₂⁺ | 170.0492 | The molecular ion, may be observed depending on the ionization method. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an ESI-mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizing the Workflow and Structure

Molecular Structure and NMR Assignments

Caption: Molecular structure with atom numbering for NMR assignments.

Spectroscopic Characterization Workflow

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. By integrating data from its free base and structurally similar molecules, we have established a reliable framework for its characterization using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed protocols and interpretations herein serve as a valuable resource for researchers, enabling confident structural verification and quality control in their synthetic and drug discovery endeavors.

References

-

PubChem. (4-Fluoro-3-nitrophenyl)methanamine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a versatile and highly valuable building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a nitro group, and a methanamine hydrochloride moiety, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and PET imaging agents. Detailed, field-proven experimental protocols and safety guidelines are also presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated and Nitrated Scaffolds

The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of modern drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The nitro group, a strong electron-withdrawing group, not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further transformations, most notably its reduction to an amino group.

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride, CAS number 1187930-69-3[2], embodies these principles in a compact and synthetically accessible molecule. Its structure presents a unique combination of reactive sites, making it an ideal starting material for the synthesis of diverse compound libraries targeting a wide range of biological targets. This guide will delve into the core chemical and physical properties of this compound, providing a robust foundation for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is characterized by a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and a methanamine hydrochloride group at the 1-position.

Molecular Formula: C7H8ClFN2O2[3]

Molecular Weight: 206.60 g/mol

IUPAC Name: (4-Fluoro-3-nitrophenyl)methanaminium chloride

The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electron density distribution within the aromatic ring. This, in turn, affects the reactivity of the various functional groups. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

| Property | Value | Source |

| CAS Number | 1187930-69-3 | [2] |

| Molecular Formula | C7H8ClFN2O2 | [3] |

| Molecular Weight | 206.60 g/mol | [3] |

| Appearance | Expected to be a white to off-white crystalline solid | [2] |

| Solubility | Soluble in water and some organic solvents | [2] |

Synthesis of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

The synthesis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is typically achieved through a two-step process: the synthesis of the free base, (4-Fluoro-3-nitrophenyl)methanamine, followed by its conversion to the hydrochloride salt. The free base is commonly prepared via the reduction of a suitable precursor, such as 4-fluoro-3-nitrobenzonitrile or 4-fluoro-3-nitrobenzaldehyde.

Synthesis of the Free Base: (4-Fluoro-3-nitrophenyl)methanamine

Two primary synthetic routes are presented here, each offering distinct advantages in terms of reagent availability, reaction conditions, and scalability.

This method is favored for its high selectivity in reducing the nitrile group to a primary amine without affecting the nitro group.[4]

Reaction Scheme:

Caption: Borane reduction of 4-fluoro-3-nitrobenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3-THF, typically 1.0 M in THF, 2.0-3.0 eq) via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol, followed by 2 M hydrochloric acid. Stir the mixture for 30 minutes.

-

Extraction and Purification: Basify the aqueous layer with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This alternative route involves the formation of an oxime intermediate from 4-fluoro-3-nitrobenzaldehyde, followed by catalytic hydrogenation.[5][6]

Workflow Diagram:

Caption: Reductive amination of 4-fluoro-3-nitrobenzaldehyde.

Step-by-Step Methodology:

-

Oxime Formation: Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a base such as sodium acetate (1.2 eq) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

Isolation of Oxime: After completion, cool the reaction mixture and pour it into ice-water to precipitate the oxime. Filter the solid, wash with water, and dry.

-

Catalytic Hydrogenation: In a hydrogenation vessel, suspend the 4-fluoro-3-nitrobenzaldehyde oxime and a catalytic amount of 10% palladium on carbon (Pd/C) in ethanol. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its handling and stability.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified (4-Fluoro-3-nitrophenyl)methanamine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (4-Fluoro-3-nitrophenyl)methanamine hydrochloride as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic protons.

-

Aromatic Protons (δ 7.5-8.5 ppm): The three protons on the aromatic ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The proton ortho to the nitro group is expected to be the most downfield.

-

Benzylic Protons (δ ~4.2 ppm): The two protons of the -CH2- group will likely appear as a singlet or a narrowly split multiplet.

-

Amine Protons (δ > 8.0 ppm, broad): The three protons of the -NH3+ group will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the nitro group will also be significantly deshielded.

-

Benzylic Carbon (δ ~40-45 ppm): The carbon of the -CH2- group will appear in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

The FTIR spectrum will show characteristic absorption bands for the different functional groups.[9][10]

-

N-H Stretching (Ammonium): A broad band in the region of 2800-3200 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

-

N-O Stretching (Nitro): Two strong absorption bands, one asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-F Stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the free base.

-

Molecular Ion Peak (M+): For the free base, a molecular ion peak at m/z = 170.05 is expected.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the nitro group (-NO2) and cleavage of the benzylic C-C bond.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride makes it a highly versatile synthetic intermediate. The reactivity of each functional group can be selectively addressed to build molecular complexity.

Reactivity Overview:

Caption: Reactivity profile of the core scaffold.

Application in Kinase Inhibitor Synthesis

A primary application of this building block is in the synthesis of kinase inhibitors.[1][11] The methanamine group can be acylated or used in reductive amination reactions to introduce various side chains, while the aniline moiety, formed after the reduction of the nitro group, is a common pharmacophore for binding to the hinge region of kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Application in PET Imaging Agent Development

The fluorinated aromatic ring makes this compound a precursor for the development of ¹⁸F-labeled positron emission tomography (PET) imaging agents.[12][13] The introduction of the positron-emitting ¹⁸F isotope allows for the non-invasive visualization and quantification of biological processes in vivo. This is particularly relevant for developing novel diagnostics for oncology and neurology.

Safety and Handling

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a chemical that should be handled with care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for structurally related compounds, such as substituted benzylamine hydrochlorides and nitrated aromatic compounds, should be followed.[14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a strategically important building block for modern drug discovery and development. Its unique combination of a fluorine atom, a nitro group, and a methanamine hydrochloride moiety provides a versatile platform for the synthesis of complex and biologically active molecules. This in-depth technical guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, reactivity, and applications, along with practical experimental protocols and safety guidelines. By leveraging the information presented herein, researchers can effectively utilize this compound to accelerate their research and contribute to the advancement of medicinal chemistry.

References

-

Benzylamine hydrochloride. Safety Data Sheet. Santa Cruz Biotechnology.

-

Supporting information: - The Royal Society of Chemistry.

-

Benzylamine hydrochloride. Safety Data Sheet. Apollo Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

New Journal of Chemistry Supporting Information.

-

Benzylamine hydrochloride-SDS-MedChemExpress.

-

(4-fluoro-3-nitrophenyl)methylamine hydrochloride - ChemBK.

-

Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile - Benchchem.

-

Supporting information - The Royal Society of Chemistry.

-

BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS - Loba Chemie.

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - The Royal Society of Chemistry.

-

(4-chloro-3-fluoro-5-nitrophenyl)methanamine hydrochloride - PubChemLite.

-

(4-Fluoro-3-nitrophenyl)methanamine | C7H7FN2O2 | CID 18460110 - PubChem.

-

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride, 98% Purity, C7H8ClFN2O2, 1 gram.

-

Heterogeneous Catalysis for Selective Hydrogenation of Oximes - Encyclopedia.pub.

-

Borane Reagents - Organic Chemistry Portal.

-

3-Fluoro-4-nitrobenzonitrile | 218632-01-0 - Benchchem.

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database.

-

771581-73-8|(4-Fluoro-3-nitrophenyl)methanamine|BLD Pharm.

-

4-Fluoro-3-nitroaniline(364-76-1) 1H NMR spectrum - ChemicalBook.

-

4-FLUORO-3-NITROBENZONITRILE synthesis - ChemicalBook.

-

Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol - Benchchem.

-

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoroaniline - Benchchem.

-

Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH.

-

The Crucial Role of PET Imaging Agents in Modern Medicine - Open MedScience.

-

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem.

-

Bimodal MR-PET agent for quantitative pH imaging - PMC - NIH.

-

4-Fluoro-3-nitrobenzaldehyde 97 42564-51-2 - Sigma-Aldrich.

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH.

-

Positron Emission Tomography (PET)/Computed Tomography (CT) Imaging in Radiation Therapy Treatment Planning: A Review of PET Imaging Tracers and Methods to Incorporate PET/CT - NIH.

-

4-Fluoro-3-nitrobenzonitrile | CAS 1009-35-4 | SCBT - Santa Cruz Biotechnology.

-

(4-Chloro-3-fluorophenyl)methanamine | 72235-58-6 - Sigma-Aldrich.

-

Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate in Organic Synthesis - Benchchem.

-

PET Imaging Agents (FES, FFNP, and FDHT) for Estrogen, Androgen, and Progesterone Receptors to Improve Management of Breast and Prostate Cancers by Functional Imaging - PMC - PubMed Central.

-

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide - Benchchem.

-

3-Fluoro-4-nitroaniline synthesis - ChemicalBook.

-

Theoretical and Experimental Insights into 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide - Benchchem.

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - MDPI.

-

(3-Fluoro-4-methoxy-5-nitrophenyl)methanamine | C8H9FN2O3 | CID 82506050 - PubChem.

-

(3-Fluoro-5-methoxy-4-nitrophenyl)methanamine | C8H9FN2O3 - PubChem.

-

3-Fluoro-4-nitrophenol | C6H4FNO3 | CID 520948 - PubChem - NIH.

-

Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific.

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate.

-

4-Fluoro-3-nitrobenzoic acid(453-71-4) 13C NMR spectrum - ChemicalBook.

-

4-Fluoro-3-nitroaniline(364-76-1) 13C NMR spectrum - ChemicalBook.

-

4-Fluoro-3-nitrobenzotrifluoride(367-86-2) 1H NMR spectrum - ChemicalBook.

-

Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific.

-

199486-37-8|(3-Fluoro-4-nitrophenyl)methanamine hydrochloride|BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openmedscience.com [openmedscience.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Solubility and Stability of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties—solubility and stability—of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride (FNPMH). Intended for researchers, medicinal chemists, and formulation scientists, this document outlines the theoretical basis for the compound's behavior, provides detailed, field-tested protocols for its empirical evaluation, and discusses the interpretation of results. By synthesizing foundational chemical principles with established regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines, this whitepaper serves as a practical resource for the effective handling, analysis, and application of this important chemical intermediate.

Introduction and Physicochemical Characterization

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a substituted benzylamine derivative frequently employed as a building block in medicinal chemistry and organic synthesis. Its structure, featuring a fluorine atom, a nitro group, and a benzylamine moiety protonated as a hydrochloride salt, imparts a unique combination of chemical properties that dictate its utility and handling requirements. Understanding its solubility and stability is paramount for its effective use, from reaction setup and purification to formulation and long-term storage.

The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base. However, the lipophilic nature of the fluoro- and nitro-substituted benzene ring creates a nuanced solubility profile. The nitroaromatic system also acts as a chromophore, suggesting potential photosensitivity, a critical consideration for stability.[1]

A summary of its core physicochemical properties is presented below.

Table 1: Physicochemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

| Property | Value | Source |

| CAS Number | 1187930-69-3 | [1][2] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [1][2] |

| Molecular Weight | 206.60 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (typical) | [1] |

| Storage Condition | Room Temperature, sealed in dry conditions | [1] |

Solubility Profile: Theory and Practical Determination

2.1. Theoretical Considerations

The solubility of FNPMH is governed by the interplay of its structural features:

-

Amine Hydrochloride: The salt form significantly increases the molecule's polarity and its ability to form ion-dipole interactions with protic solvents like water, thereby enhancing aqueous solubility.

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in organic solvents.

-

Fluoro and Nitro Groups: These electron-withdrawing groups increase the molecule's polarity but also its crystal lattice energy, which can sometimes counteract solubility gains.

Predicting solubility requires empirical testing in a range of relevant solvents used in drug discovery and development.

2.2. Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol determines the equilibrium solubility of FNPMH in various solvents, a foundational experiment for any new chemical entity.

Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of a saturated solution's concentration. The 24-hour incubation ensures that the dissolution process is complete.

Methodology:

-

Preparation: Add an excess amount of FNPMH (e.g., 10-20 mg) to a 2 mL glass vial. Ensure the amount is sufficient to result in visible solid remaining after equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (typically 25 °C). Agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation: After 24 hours, allow the vial to stand for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

-

Sample Dilution & Analysis: Carefully withdraw a small aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable analytical solvent (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve of FNPMH to determine its concentration.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in mg/mL or mM.

2.3. Data Presentation

The results should be compiled into a clear, comparative table.

Table 2: Representative Solubility Data for FNPMH

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | [Insert Experimental Data] | [e.g., Soluble] |

| DMSO | 25 | [Insert Experimental Data] | [e.g., Very Soluble] |

| Ethanol | 25 | [Insert Experimental Data] | [e.g., Sparingly Soluble] |

| Methanol | 25 | [Insert Experimental Data] | [e.g., Soluble] |

| Acetonitrile | 25 | [Insert Experimental Data] | [e.g., Slightly Soluble] |

2.4. Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Chemical Stability and Forced Degradation Analysis

Forced degradation studies are essential to understand a compound's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[3] These studies are mandated by regulatory bodies like the ICH.[4][5] The goal is to achieve 5-20% degradation to ensure that degradation pathways are revealed without being overly destructive.[4][6]

3.1. Experimental Protocols for Stress Testing

Trustworthiness: Each protocol includes a control sample (stored under ambient, protected conditions) to provide a baseline. The comparison between the stressed and control samples is critical for accurately quantifying degradation.

3.1.1. Hydrolytic Stability (Acid/Base)

-

Rationale: To assess stability across a range of pH values relevant to physiological conditions and potential formulation excipients.

-

Methodology:

-

Prepare stock solutions of FNPMH in a suitable co-solvent (e.g., Acetonitrile) if necessary.

-

Create three test conditions: 0.1 M HCl (acidic), Water (neutral), and 0.1 M NaOH (basic).

-

Add the stock solution to each condition to a final concentration of ~0.5-1.0 mg/mL.

-

Incubate samples at an elevated temperature (e.g., 60 °C) to accelerate degradation.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Immediately neutralize the aliquots from the acidic and basic solutions to halt further degradation.

-

Analyze all samples by a stability-indicating HPLC method.

-

3.1.2. Oxidative Stability

-

Rationale: To evaluate susceptibility to oxidation, which can occur during synthesis, storage, or in vivo.

-

Methodology:

-

Dissolve FNPMH in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to ~0.5-1.0 mg/mL.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubate at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

3.1.3. Photostability

-

Rationale: The nitroaromatic structure of FNPMH is a known chromophore, making it potentially susceptible to degradation upon light exposure. This is a critical parameter as defined by ICH Q1B guidelines.[7][8]

-

Methodology:

-

Expose solid FNPMH and a solution of FNPMH (~0.5-1.0 mg/mL) to a calibrated light source.

-

The exposure should meet ICH Q1B requirements of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV energy.[7][9]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

After exposure, analyze both the exposed and control samples by HPLC.

-

3.1.4. Thermal Stability

-

Rationale: To assess the compound's stability at elevated temperatures, simulating conditions that might be encountered during manufacturing (e.g., drying) or long-term storage in hot climates.

-

Methodology:

-

Place solid FNPMH in a vial within a calibrated oven set to a high temperature (e.g., 80 °C).

-

Maintain a control sample at ambient temperature.

-

After a set period (e.g., 24-72 hours), remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

-

3.2. Visualization: Forced Degradation Workflow

Caption: Plausible reductive degradation pathway of the nitro group.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of separating and accurately quantifying the intact active substance from its degradation products and any other impurities. [3][5]Reversed-phase HPLC with UV detection is the most common technique for this purpose.

4.1. Method Rationale

-

Column: A C18 column is a versatile starting point, offering good retention for moderately polar aromatic compounds like FNPMH.

-

Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of free silanols on the column packing, improving peak shape for the basic amine.

-

Detection: The nitroaromatic ring provides strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is ideal as it can assess peak purity across a range of wavelengths.

4.2. Example HPLC-UV Method

Table 3: Example Stability-Indicating HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm (or PDA 200-400 nm) |

| Sample Diluent | 50:50 Water:Acetonitrile |

4.3. Method Validation

The trustworthiness of the stability data hinges on the validation of the analytical method. Key aspects to confirm are:

-

Specificity: Injecting stressed samples should show clear separation between the parent FNPMH peak and all degradation product peaks.

-

Peak Purity: Using a PDA detector, the purity of the FNPMH peak in stressed samples must be confirmed to ensure no co-eluting degradants.

-

Mass Balance: The sum of the assay of FNPMH and the percentage of all degradation products should ideally be between 95-105%, demonstrating that all major degradants are accounted for.

Recommended Storage and Handling

Based on the potential liabilities identified in stability studies:

-

Standard Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture. [1]* Protection from Light: Given the high potential for photosensitivity due to the nitroaromatic moiety, the compound should be stored in amber vials or in the dark. [1]* pH Considerations: Stock solutions should be prepared in neutral or slightly acidic conditions. Avoid strongly basic conditions for prolonged storage, as hydrolysis or other base-catalyzed reactions may occur.

Conclusion

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a valuable synthetic intermediate whose utility is maximized through a thorough understanding of its solubility and stability. Its hydrochloride salt form provides a basis for aqueous solubility, while its aromatic nature allows for dissolution in organic solvents. The primary stability liability is likely photosensitivity, necessitating careful handling and storage. The systematic application of forced degradation studies, guided by ICH principles and underpinned by a validated, stability-indicating HPLC method, is crucial for ensuring the quality, reliability, and successful application of this compound in research and development.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

-

(4-fluoro-3-nitrophenyl)methylamine hydrochloride. (2024). ChemBK. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (4-Fluoro-3-nitrophenyl)methanamine hydrochloride - CAS:1187930-69-3 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 3. biopharminternational.com [biopharminternational.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ijcrt.org [ijcrt.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

An In-Depth Technical Guide to (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride: Properties, Synthesis, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride is a key chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed spectral analysis, a plausible synthetic route, and established analytical methodologies for its characterization. Furthermore, this guide explores its applications in drug development and outlines essential safety and handling protocols. This document is intended to serve as a vital resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

Introduction

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride, a substituted benzylamine derivative, serves as a versatile building block in the synthesis of a wide array of complex organic molecules. The presence of a fluorine atom, a nitro group, and a methanamine hydrochloride moiety imparts unique reactivity and physicochemical properties to the molecule. These features make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. The strategic placement of the fluoro and nitro groups on the phenyl ring allows for diverse chemical modifications, including nucleophilic aromatic substitution and reduction of the nitro group to an amine, which can then be further functionalized. This guide aims to provide a detailed and practical understanding of this compound for its effective utilization in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of (4-Fluoro-3-nitrophenyl)methanamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1187930-69-3 | [2] |

| Molecular Formula | C₇H₈ClFN₂O₂ | [2] |

| Molecular Weight | 206.60 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in water and some organic solvents | [3] |

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride. While a dedicated public spectral database for this specific compound is not available, the expected spectral characteristics can be inferred from the analysis of its structural features and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the benzylic protons. The aromatic region would likely display complex splitting patterns due to the presence of both fluorine and the methanamine hydrochloride group. The benzylic protons (-CH₂-) would appear as a singlet or a multiplet, shifted downfield due to the proximity of the aromatic ring and the amine group. The proton on the ammonium group might be observable as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the seven carbon atoms. The carbons in the aromatic ring will show splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, etc.). The benzylic carbon will appear in the aliphatic region, and its chemical shift will be influenced by the attached amino group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, and its chemical shift will be characteristic of a fluorine attached to an aromatic ring.[4]

Infrared (IR) Spectroscopy

The IR spectrum of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride would display characteristic absorption bands for its functional groups:

-

N-H stretching: Broad bands in the region of 3000-2800 cm⁻¹ are expected for the ammonium (-NH₃⁺) group.

-

C-H stretching: Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹.

-

N-O stretching (Nitro group): Strong asymmetric and symmetric stretching bands are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.[5][6]

-

C-F stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ would be indicative of the C-F bond.

-

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would provide information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of the nitro group (NO₂), the chlorine atom, and cleavage of the benzylic C-N bond.[7][8][9]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the preparation of similar benzylamines involves the reduction of the corresponding benzonitrile or the reductive amination of the corresponding benzaldehyde.

A potential synthetic pathway is illustrated below:

Figure 1: Plausible synthetic workflow for (4-Fluoro-3-nitrophenyl)methanamine hydrochloride.

Step-by-Step Methodology (Hypothetical Protocol)

-

Reductive Amination of 4-Fluoro-3-nitrobenzaldehyde: 4-Fluoro-3-nitrobenzaldehyde is reacted with ammonia in the presence of a reducing agent such as hydrogen gas with a palladium on carbon catalyst or sodium cyanoborohydride to form the primary amine, (4-Fluoro-3-nitrophenyl)methanamine.

-

Salt Formation: The resulting free amine is then treated with a solution of hydrochloric acid in an anhydrous solvent like diethyl ether or isopropanol. This reaction protonates the amine group, leading to the precipitation of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride.

-

Purification: The crude hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a product of high purity.

Analytical Methodologies

The purity and identity of (4-Fluoro-3-nitrophenyl)methanamine hydrochloride can be ascertained using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would provide good separation. Detection can be achieved using a UV detector, likely at a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm).[10][11]

Figure 2: General experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for the analysis of this compound, although derivatization might be necessary to improve its volatility and thermal stability. The amine group can be derivatized, for example, by acylation. The mass spectrometer would then provide fragmentation patterns useful for structural confirmation.[12][13][14]

Applications in Research and Drug Development

Substituted nitroaromatic compounds are important precursors in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be used as a handle for further molecular elaboration. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[15]

While specific drugs derived directly from (4-Fluoro-3-nitrophenyl)methanamine hydrochloride are not prominently reported, this scaffold is present in various research compounds and is a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. For instance, related fluoro-nitro-phenyl moieties are found in compounds investigated for their potential as enzyme inhibitors or receptor modulators.[16][17]

Figure 3: Role as a building block in the drug discovery process.

Safety and Handling

(4-Fluoro-3-nitrophenyl)methanamine hydrochloride should be handled with care, following standard laboratory safety procedures. Safety data sheets for structurally related compounds indicate that it may cause skin, eye, and respiratory irritation.[1][3][18]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.

-

Skin and Body Protection: A lab coat should be worn.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of dust.

-